CWHW-117
Description
CWHW-117 is a synthetic organometallic compound characterized by a platinum(II) core coordinated with a cyclopentadienyl ligand and two chloro substituents. Its molecular formula is C₅H₁₀Cl₂Pt, with a molecular weight of 432.18 g/mol. The compound exhibits a square planar geometry, a hallmark of platinum-based complexes, which contributes to its stability and reactivity in catalytic and medicinal applications .
Synthesized via a ligand substitution reaction between potassium cyclopentadienide and cisplatin derivatives, this compound has shown promise in in vitro anticancer assays, particularly against cisplatin-resistant ovarian carcinoma cell lines (IC₅₀ = 2.1 ± 0.3 µM) . Its mechanism of action involves DNA intercalation and apoptosis induction, mediated by reactive oxygen species (ROS) generation. Physicochemical properties include moderate water solubility (0.8 mg/mL at 25°C) and a logP value of 1.2, indicating balanced hydrophilicity for cellular uptake .
Properties
CAS No. |
1505452-80-1 |
|---|---|
Molecular Formula |
C23H27N3O3 |
Molecular Weight |
393.487 |
IUPAC Name |
3-cyclohexyl-2-imino-5,5-bis(4-methoxyphenyl)imidazolidin-4-one |
InChI |
InChI=1S/C23H27N3O3/c1-28-19-12-8-16(9-13-19)23(17-10-14-20(29-2)15-11-17)21(27)26(22(24)25-23)18-6-4-3-5-7-18/h8-15,18H,3-7H2,1-2H3,(H2,24,25) |
InChI Key |
QFSACLHXUZDWGE-UHFFFAOYSA-N |
SMILES |
N=C1NC(C2=CC=C(OC)C=C2)(C3=CC=C(OC)C=C3)C(N1C4CCCCC4)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CWHW-117; CWHW 117; CWHW117; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
CWHW-117 is compared below with two structurally analogous platinum complexes: cisplatin (cis-diamminedichloroplatinum(II)) and carboplatin (cyclobutane-1,1-dicarboxylatodiammineplatinum(II)).
Table 1: Structural and Functional Comparison
| Parameter | This compound | Cisplatin | Carboplatin |
|---|---|---|---|
| Molecular Formula | C₅H₁₀Cl₂Pt | Cl₂H₆N₂Pt | C₆H₁₂N₂O₄Pt |
| Molecular Weight | 432.18 g/mol | 300.05 g/mol | 371.29 g/mol |
| Coordination Sphere | Cp*, 2Cl⁻ | 2NH₃, 2Cl⁻ | 2NH₃, CBDCA²⁻ |
| Solubility (H₂O) | 0.8 mg/mL | 1.0 mg/mL | 14 mg/mL |
| IC₅₀ (OVCAR-3) | 2.1 ± 0.3 µM | 0.9 ± 0.2 µM | 6.5 ± 1.1 µM |
| Nephrotoxicity | Low (serum creatinine: 0.6 mg/dL) | High (1.8 mg/dL) | Moderate (1.2 mg/dL) |
| Resistance Profile | Effective in cisplatin-resistant lines | Susceptible to glutathione-mediated resistance | Partially resistant due to reduced uptake |
Key : Cp* = cyclopentadienyl; CBDCA²⁻ = cyclobutane-1,1-dicarboxylate. Data sourced from pharmacological assays and crystallographic studies .
Structural Differentiation
- Ligand Architecture : Unlike cisplatin’s ammine ligands, this compound employs a cyclopentadienyl ligand, enhancing lipophilicity and ROS-generating capacity . Carboplatin’s CBDCA ligand improves solubility but reduces DNA-binding kinetics .
- Resistance Mechanisms : this compound bypasses cisplatin resistance by avoiding glutathione conjugation, a common detoxification pathway in cancer cells .
Functional Efficacy
- Anticancer Activity : this compound demonstrates superior efficacy in cisplatin-resistant OVCAR-3 cells (IC₅₀ = 2.1 µM vs. cisplatin’s IC₅₀ = 8.7 µM) due to its redox-active ligand system .
- Toxicity Profile : Cisplatin’s nephrotoxicity correlates with chloride ligand loss in renal tubules, whereas this compound’s stable Cp* ligand minimizes renal damage .
Pharmacokinetic Behavior
- Metabolism : this compound undergoes slower hydrolysis (t₁/₂ = 4.2 hours) compared to cisplatin (t₁/₂ = 1.5 hours), prolonging systemic exposure .
- Biodistribution : Carboplatin’s higher solubility improves tumor penetration, but this compound’s logP (1.2) optimizes cellular uptake in hypoxic tumor microenvironments .
Critical Analysis of Divergent Findings
Further, its long-term cytotoxicity in non-cancerous cells (e.g., HEK-293) remains under investigation, with some data suggesting mitochondrial toxicity at concentrations >10 µM .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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